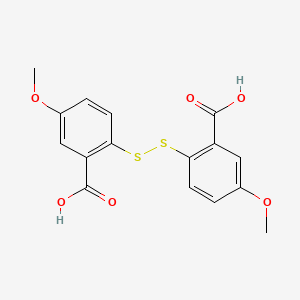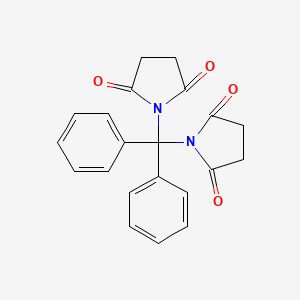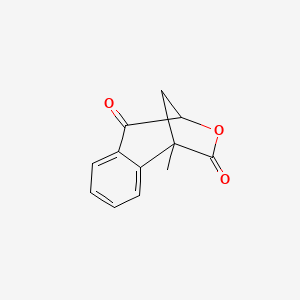
Octyl-I(2)-D-1-thiomaltoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl-I(2)-D-1-thiomaltoside: is a synthetic compound known for its unique properties and applications in various scientific fields. It is a nonionic detergent commonly used in biochemical and biophysical research for solubilizing membrane proteins without denaturing them. This compound is particularly valued for its ability to maintain the native state of proteins, making it an essential tool in structural biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl-I(2)-D-1-thiomaltoside typically involves the following steps:
Starting Materials: The synthesis begins with maltose, a disaccharide composed of two glucose units.
Thioether Formation: The hydroxyl group at the anomeric carbon of maltose is replaced with a thiol group through a nucleophilic substitution reaction.
Octylation: The thiol group is then alkylated with an octyl halide (such as octyl bromide) under basic conditions to form the octyl thioether linkage.
The reaction conditions generally involve the use of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and alkylation reactions. The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity, including spectroscopic analysis and chromatography.
Chemical Reactions Analysis
Types of Reactions
Octyl-I(2)-D-1-thiomaltoside can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thioether linkage.
Substitution: The octyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thioether derivatives.
Substitution: Various alkyl or functional group-substituted derivatives.
Scientific Research Applications
Octyl-I(2)-D-1-thiomaltoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.
Medicine: Employed in drug delivery systems and formulations to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The primary mechanism of action of Octyl-I(2)-D-1-thiomaltoside involves its ability to interact with hydrophobic regions of membrane proteins, thereby solubilizing them without disrupting their native conformation. The octyl group provides hydrophobic interactions, while the maltoside moiety interacts with the aqueous environment, creating a stable micelle structure that encapsulates the protein.
Comparison with Similar Compounds
Similar Compounds
Octyl-β-D-glucopyranoside: Another nonionic detergent used for similar applications but lacks the thiol group.
Decyl-β-D-maltopyranoside: Similar structure with a decyl group instead of an octyl group, offering different solubilization properties.
Dodecyl-β-D-maltopyranoside: Contains a longer dodecyl chain, providing stronger hydrophobic interactions.
Uniqueness
Octyl-I(2)-D-1-thiomaltoside is unique due to its thioether linkage, which provides enhanced stability and resistance to enzymatic degradation compared to other nonionic detergents. This makes it particularly useful for long-term studies and applications where stability is crucial.
Properties
Molecular Formula |
C20H38O10S |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
InChI Key |
JHBBNAKIOKQRJS-OIIXUNCGSA-N |
Isomeric SMILES |
CCCCCCCCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)

![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)




![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)



